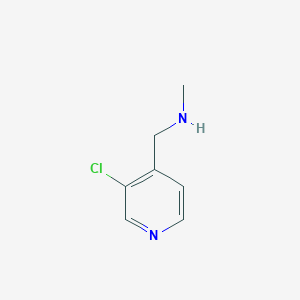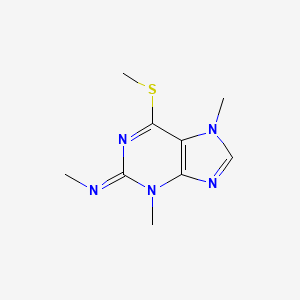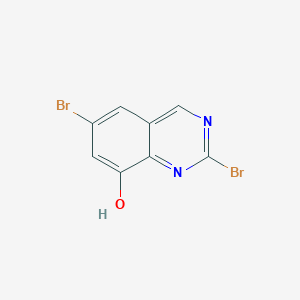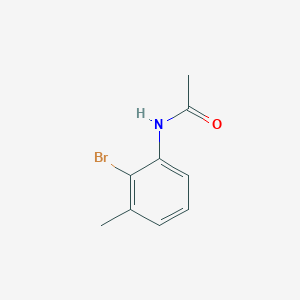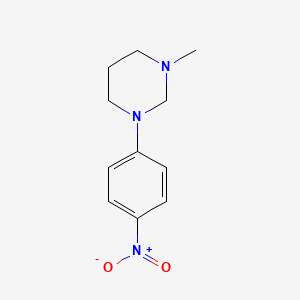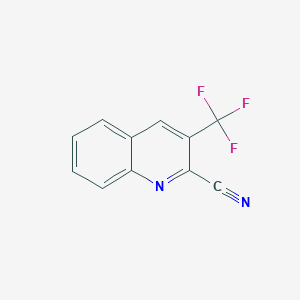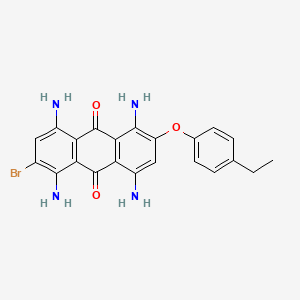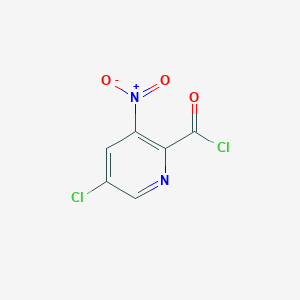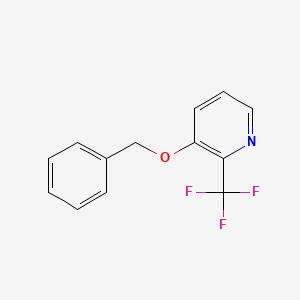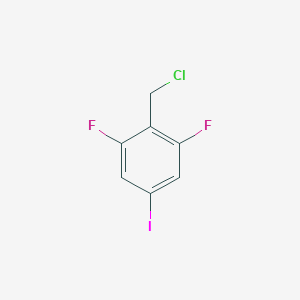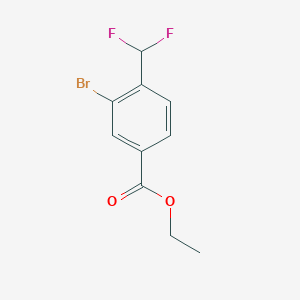![molecular formula C13H24O7Si B13123176 trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane](/img/structure/B13123176.png)
trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane is a specialized organosilicon compound. It is characterized by its unique structure, which includes multiple oxetane rings and methoxy groups attached to a silicon atom. This compound is primarily used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane typically involves the reaction of a silicon-containing precursor with methoxyoxetane derivatives. The reaction conditions often include the use of a solvent and a catalyst to facilitate the formation of the desired product. The process may involve multiple steps, including the preparation of intermediate compounds and their subsequent conversion to the final product.
Industrial Production Methods
Industrial production of this compound may involve the use of a fixed bed reactor, where the silicon-containing precursor and methoxyoxetane derivatives are continuously fed into the reactor. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product. The final product is then purified using techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane can undergo various types of chemical reactions, including:
Hydrolysis: The methoxy groups can be hydrolyzed to form silanol groups.
Condensation: The silanol groups can undergo condensation reactions to form siloxane bonds.
Addition: The oxetane rings can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include water (for hydrolysis), acids or bases (to catalyze condensation), and nucleophiles such as amines or alcohols (for addition reactions). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure.
Major Products
The major products formed from these reactions include silanol derivatives, siloxane polymers, and various functionalized silanes. These products have applications in coatings, adhesives, and composite materials.
科学的研究の応用
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane has a wide range of scientific research applications, including:
Biology: Employed in the functionalization of biomolecules and surfaces for biosensing applications.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of advanced materials, such as high-performance coatings and adhesives.
作用機序
The mechanism of action of trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane involves the formation of strong covalent bonds between the silicon atom and various substrates. The methoxy groups are hydrolyzed to form silanol groups, which can then undergo condensation reactions to form siloxane bonds. These bonds provide enhanced adhesion and stability to the materials.
類似化合物との比較
Similar Compounds
Trimethoxysilane: A simpler compound with three methoxy groups attached to a silicon atom.
Trimethoxy(2-phenylethyl)silane: Contains a phenylethyl group in addition to the methoxy groups.
Trimethoxy[3-(oxiran-2-ylmethoxy)propyl]silane: Features an oxirane ring and a propyl group along with the methoxy groups.
Uniqueness
Trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane is unique due to its multiple oxetane rings, which provide enhanced reactivity and functionality compared to simpler silanes. This makes it particularly useful in applications requiring strong adhesion and stability.
特性
分子式 |
C13H24O7Si |
|---|---|
分子量 |
320.41 g/mol |
IUPAC名 |
trimethoxy-[2-[2-(2-methoxyoxetan-2-yl)oxetan-2-yl]oxetan-2-yl]silane |
InChI |
InChI=1S/C13H24O7Si/c1-14-12(6-9-19-12)11(5-8-18-11)13(7-10-20-13)21(15-2,16-3)17-4/h5-10H2,1-4H3 |
InChIキー |
NBRVSDNFMCJHJG-UHFFFAOYSA-N |
正規SMILES |
COC1(CCO1)C2(CCO2)C3(CCO3)[Si](OC)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


